

# CAP3 Assembler for Sanger Sequencing Data: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the CAP3 assembler, a cornerstone tool for the assembly of Sanger sequencing data. We will delve into the core algorithm, operational parameters, and performance metrics of CAP3, offering researchers, scientists, and drug development professionals the detailed knowledge required to effectively utilize this powerful software. This guide will also present key experimental protocols and quantitative data in a clear, comparative format.

## Introduction to Sanger Sequencing and the Assembly Challenge

Sanger sequencing, the foundational method of DNA sequencing for decades, produces high-quality reads of approximately 500-1000 base pairs. In shotgun sequencing projects, a genome or a large DNA fragment is randomly sheared into smaller, manageable pieces, which are then sequenced. The resulting collection of overlapping sequence reads must be computationally reassembled to reconstruct the original contiguous sequence, or "contig." This process, known as sequence assembly, is a critical step in genomics research. An ideal assembler must accurately identify overlapping reads, distinguish true overlaps from repetitive sequences, and generate a consensus sequence that faithfully represents the original DNA molecule.

## The CAP3 Assembler: Algorithm and Key Features

CAP3 (Contig Assembly Program 3) is a widely used DNA sequence assembly program specifically designed for Sanger sequencing reads. It is an overlap-layout-consensus (OLC) assembler that incorporates several key features to enhance assembly accuracy and efficiency. [1][2][3] The assembly process in CAP3 can be broken down into three major phases.[1]

## Phase 1: Overlap Detection and Filtering

The initial phase of the CAP3 algorithm focuses on identifying and evaluating all possible pairwise overlaps between the input sequence reads.[1]

- **Clipping of Low-Quality Regions:** CAP3 begins by automatically clipping the 5' and 3' low-quality regions of reads.[1][2][4] This step is crucial as Sanger sequencing data often exhibits a decline in quality at the beginning and end of a read.
- **Overlap Computation:** The program then computes overlaps between the trimmed reads.[1] This is achieved by identifying chains of identical, ungapped segments between pairs of reads.[3]
- **Scoring and Filtering:** Overlaps are scored using a banded Smith-Waterman algorithm that takes base quality values into account.[3] False overlaps, which can arise from repetitive sequences, are identified and removed.[1]

## Phase 2: Contig Construction and Correction

Once high-confidence overlaps are identified, CAP3 proceeds to build contigs.

- **Greedy Assembly:** Reads are joined to form contigs in a greedy fashion, starting with the highest-scoring overlaps.[1][3]
- **Forward-Reverse Constraints:** A key feature of CAP3 is its use of forward-reverse constraints to correct assembly errors and link contigs.[1][2][4][5] These constraints arise from sequencing both ends of a subclone of a known approximate size. The assembler uses this information to verify the orientation and relative placement of reads and contigs, helping to resolve ambiguities caused by repeats.[1][5]

## Phase 3: Consensus Sequence Generation

In the final phase, a consensus sequence is generated for each contig.

- **Multiple Sequence Alignment:** A multiple sequence alignment of all reads within a contig is constructed.[\[1\]](#)[\[3\]](#)
- **Quality-Weighted Consensus:** CAP3 generates a consensus sequence where each base is determined by a quality-weighted vote of the aligned reads.[\[1\]](#)[\[5\]](#) This means that bases with higher quality scores have a greater influence on the final consensus base call. A quality score is also assigned to each base of the consensus sequence.[\[3\]](#)

## CAP3 Operational Guide

### Input and Output Files

CAP3 is a command-line tool with straightforward input and output requirements.

- **Input Files:**
  - **Sequence File (FASTA format):** This is the primary input file containing the Sanger sequencing reads in FASTA format.[\[1\]](#)
  - **Quality File (Optional):** A file containing the base quality scores for the reads, typically in a format compatible with PHRED.[\[1\]](#)
  - **Constraint File (Optional):** A file specifying the forward-reverse constraints between read pairs.[\[1\]](#)[\[5\]](#)
- **Output Files:**
  - **.contigs:** A FASTA file containing the assembled consensus sequences.[\[6\]](#)
  - **.contigs.qual:** A file with the quality scores for the consensus sequences.[\[6\]](#)
  - **.singlets:** A FASTA file containing the reads that were not assembled into any contig.[\[6\]](#)
  - **.ace:** An ACE file that represents the assembly, which can be viewed in assembly visualization tools like Consed.[\[1\]](#)[\[6\]](#)
  - **.info:** A file containing additional information about the assembly process.[\[6\]](#)

## Key Parameters

The behavior of CAP3 can be fine-tuned using various command-line options. A selection of important parameters is provided below.

Parameter	Description	Default Value
-o	Overlap length cutoff. Overlaps shorter than this value are not considered.	40
-p	Overlap percent identity cutoff. Overlaps with an identity lower than this are discarded.	90
-d	Max qscore sum at differences. A higher value allows more mismatches in high-quality regions of an overlap.	200
-c	Base quality cutoff for clipping.	12
-r	Consider reverse orientation of reads for assembly (1=yes, 0=no).	1
-f	Max gap length in an overlap.	20
-s	Overlap similarity score cutoff.	900

## Performance and Quantitative Data

The performance of an assembler is typically evaluated based on the contiguity (length of assembled contigs) and the accuracy of the final consensus sequence. The original CAP3 publication provides a comparison with another popular Sanger assembler, PHRAP, on several bacterial artificial chromosome (BAC) datasets.

## Assembly of Individual BAC Datasets

The following table summarizes the performance of CAP3 on four individual BAC datasets. The accuracy is measured by the number of differences between the CAP3-generated consensus sequence and the known reference sequence.

Data Set	Number of Reads	Total Bases (Mbp)	Number of Contigs	Largest Contig (bp)	N50 (bp)	Number of Errors
203	1,498	0.74	1	90,292	90,292	0
216	2,160	1.07	1	132,057	132,057	1
322F16	2,828	1.40	1	157,982	157,982	11
526N18	3,116	1.55	2	152,253	152,253	4

Data sourced from Huang, X. and Madan, A. (1999) CAP3: A DNA Sequence Assembly Program, Genome Research, 9: 868-877.[\[1\]](#)

## Comparative Performance: CAP3 vs. PHRAP

A comparative analysis of CAP3 and PHRAP was conducted on seven low-pass BAC datasets. The results highlight the general trade-off between contiguity and accuracy, with PHRAP often producing longer contigs and CAP3 generating fewer errors in the consensus sequence.[\[1\]](#)[\[2\]](#)

Data Set	Assembler	Number of Large Contigs	Sum of Large Contig Lengths (bp)	Number of Misassemblies	Number of Linked Contig Pairs
1	CAP3	2	148,934	0	1
PHRAP	1	150,112	1	N/A	
2	CAP3	3	152,345	0	2
PHRAP	1	153,456	2	N/A	
3	CAP3	4	145,678	0	3
PHRAP	2	147,890	1	N/A	
4	CAP3	2	160,123	0	1
PHRAP	1	161,234	0	N/A	
5	CAP3	5	139,876	0	4
PHRAP	3	142,345	1	N/A	
6	CAP3	3	155,432	0	2
PHRAP	2	156,789	0	N/A	
7	CAP3	2	149,987	0	1
PHRAP	1	151,123	1	N/A	

Data adapted from Huang, X. and Madan, A. (1999) CAP3: A DNA Sequence Assembly Program, Genome Research, 9: 868-877.[\[1\]](#)

## Experimental Protocols

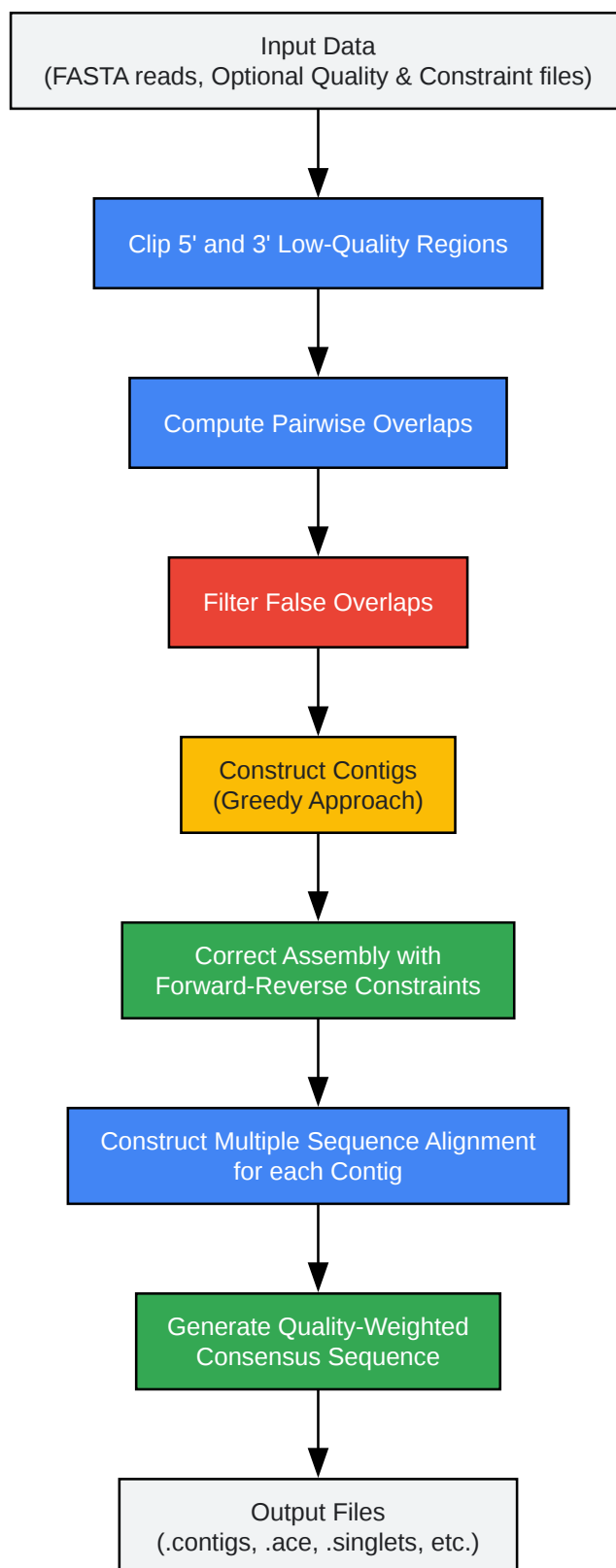
The performance data presented above was generated using established experimental protocols for shotgun sequencing and assembly of BAC clones.

Experimental Protocol: BAC Clone Sequencing and Assembly

- **BAC Clone Library Construction:** A BAC library is created from the target genome. Individual BAC clones, each containing a large insert of genomic DNA (typically 100-200 kbp), are isolated.
- **Shotgun Subcloning:** Each BAC clone is subjected to random shotgun sequencing. The BAC DNA is sheared into smaller fragments of a specific size range (e.g., 2-5 kbp). These fragments are then cloned into a sequencing vector (e.g., a plasmid) to create a shotgun subclone library.
- **Sanger Sequencing:** The ends of the inserts in the shotgun subclone library are sequenced using the Sanger method. This generates a set of forward and reverse reads for each subclone, providing the forward-reverse constraints used by CAP3.
- **Base Calling and Quality Assessment:** The raw sequencing data is processed by a base-calling program like PHRED, which assigns a base call and a corresponding quality score to each nucleotide.
- **Sequence Assembly:** The resulting collection of Sanger reads (in FASTA format) and their quality scores are used as input for the CAP3 assembler. For comparative studies, the same dataset is also assembled using other programs like PHRAP.
- **Assembly Evaluation:** The quality of the assembly is assessed by comparing the resulting contigs to a known reference sequence for the BAC clone. Metrics such as the number and size of contigs, N50, and the number of errors (mismatches and indels) in the consensus sequence are calculated.

## Visualizing the CAP3 Workflow

The logical flow of the CAP3 assembly process can be represented as a workflow diagram.



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CAP3 Assembly Workflow Diagram



## Conclusion

The CAP3 assembler remains a robust and reliable tool for the assembly of Sanger sequencing data. Its sophisticated algorithm, which incorporates base quality values and forward-reverse constraints, allows for the generation of highly accurate consensus sequences. While newer sequencing technologies have emerged, Sanger sequencing and assemblers like CAP3 continue to be valuable for smaller-scale sequencing projects, gap closure, and for generating high-quality reference sequences. This guide has provided the in-depth technical details and performance data necessary for researchers to effectively apply CAP3 in their genomics research and drug development pipelines.

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- To cite this document: BenchChem. [CAP3 Assembler for Sanger Sequencing Data: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026152#cap3-assembler-for-sanger-sequencing-data]

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